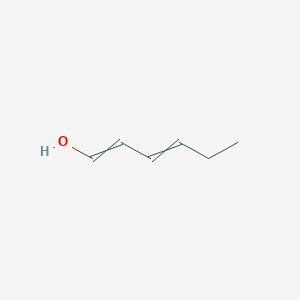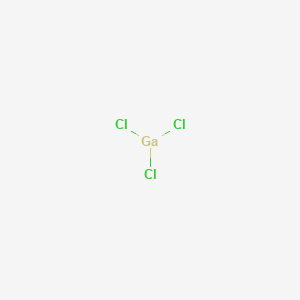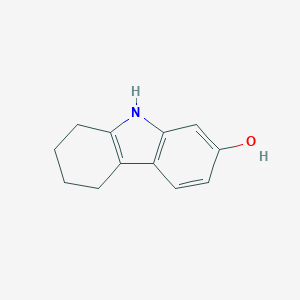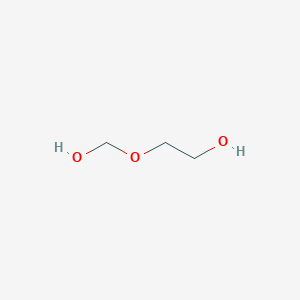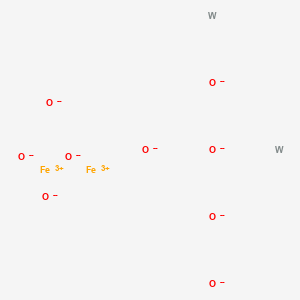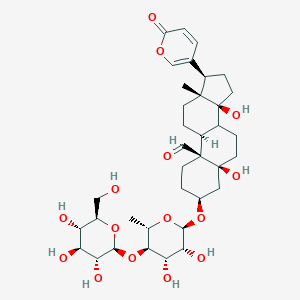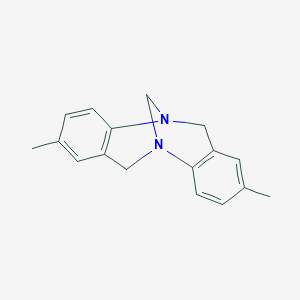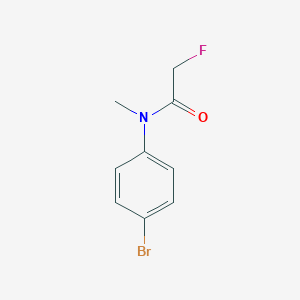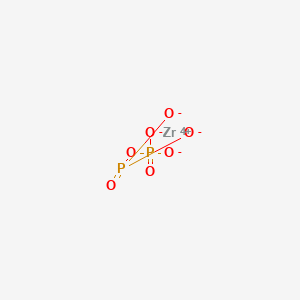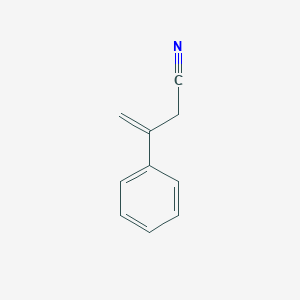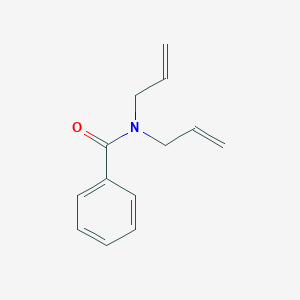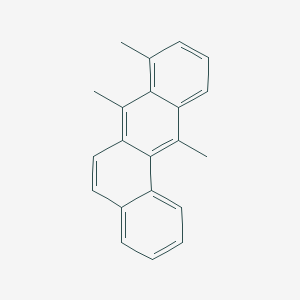
7,8,12-Trimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,12-Trimethylbenz(a)anthracene (TMB) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as a carcinogen to induce tumors in animal models. TMB is a potent carcinogen that has been widely used in scientific research to study the mechanisms of cancer development.
Wirkmechanismus
7,8,12-Trimethylbenz(a)anthracene acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. 7,8,12-Trimethylbenz(a)anthracene has been shown to induce tumors in a variety of tissues, including the liver, lung, and mammary gland.
Biochemische Und Physiologische Effekte
7,8,12-Trimethylbenz(a)anthracene has been shown to induce a variety of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and alterations in cellular signaling pathways. 7,8,12-Trimethylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
7,8,12-Trimethylbenz(a)anthracene is a widely used model carcinogen that has many advantages for laboratory experiments. It is a potent carcinogen that can induce tumors in a variety of tissues, making it useful for studying the mechanisms of cancer development. However, 7,8,12-Trimethylbenz(a)anthracene has limitations as a model carcinogen, as it does not accurately reflect the complexity of human cancer development. 7,8,12-Trimethylbenz(a)anthracene-induced tumors often have different genetic and molecular characteristics than human tumors, and the doses used to induce tumors in animal models may not be relevant to human exposure levels.
Zukünftige Richtungen
There are many future directions for research on 7,8,12-Trimethylbenz(a)anthracene and its role in cancer development. One area of research is the development of new animal models that more accurately reflect human cancer development. Another area of research is the identification of biomarkers that can be used to predict cancer risk in individuals exposed to environmental toxins. Additionally, there is a need for research on the effects of 7,8,12-Trimethylbenz(a)anthracene on non-cancerous tissues and organs, as well as the long-term effects of 7,8,12-Trimethylbenz(a)anthracene exposure on human health. Overall, 7,8,12-Trimethylbenz(a)anthracene is a valuable tool for studying the mechanisms of cancer development, but further research is needed to fully understand its role in human health.
Synthesemethoden
7,8,12-Trimethylbenz(a)anthracene can be synthesized through the Friedel-Crafts reaction of benzene and anthracene using aluminum chloride as a catalyst. The reaction yields a mixture of isomers, with the 7,8,12-isomer being the most potent carcinogen.
Wissenschaftliche Forschungsanwendungen
7,8,12-Trimethylbenz(a)anthracene is commonly used in scientific research to study the mechanisms of cancer development. It is used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7,8,12-Trimethylbenz(a)anthracene has been used to study the role of DNA damage and repair mechanisms in cancer development, as well as the effects of environmental toxins on cancer risk.
Eigenschaften
CAS-Nummer |
13345-64-7 |
|---|---|
Produktname |
7,8,12-Trimethylbenz(a)anthracene |
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
7,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3 |
InChI-Schlüssel |
NQIIOABBGPROQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Kanonische SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Andere CAS-Nummern |
13345-64-7 |
Synonyme |
7,8,12-trimethylbenz(a)anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



